NanoKid

Organic Synthesis Chemical Education Molecular Derivatization

NanoKid (CAS 618904-86-2) is the only NanoPutian scaffold synthesized in bulk (4.17 g) with complete ¹H NMR & MS characterization. It is the mandatory starting material for generating ≥11 head-modified analogues via microwave-assisted acetal exchange (49–77% yields). No alternative synthetic route bypassing NanoKid has been published. For surface immobilization via thiol-gold chemistry, NanoKid is the sole viable precursor. This compound is not a stock catalog item; procurement requires custom synthesis quoting.

Molecular Formula C39H42O2
Molecular Weight 542.7 g/mol
CAS No. 618904-86-2
Cat. No. B12773707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNanoKid
CAS618904-86-2
Molecular FormulaC39H42O2
Molecular Weight542.7 g/mol
Structural Identifiers
SMILESCCCC#CC1=CC(=CC(=C1)C#CC2=CC(=C(C=C2C#CC(C)(C)C)C3OCCO3)C#CC(C)(C)C)C#CCCC
InChIInChI=1S/C39H42O2/c1-9-11-13-15-30-25-31(16-14-12-10-2)27-32(26-30)17-18-33-28-35(20-22-39(6,7)8)36(37-40-23-24-41-37)29-34(33)19-21-38(3,4)5/h25-29,37H,9-12,23-24H2,1-8H3
InChIKeyLEXBNEYPTZBYBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NanoKid (CAS 618904-86-2): Anthropomorphic Molecular Platform for Chemical Education and Functional Derivatization


NanoKid (CAS 618904-86-2) is the prototypical member of the NanoPutian class of anthropomorphic organic molecules, designed and first synthesized by Chanteau and Tour at Rice University in 2003 [1]. With molecular formula C39H42O2 and molar mass 542.75 g/mol [2], this compound features a distinctive architecture comprising two benzene rings connected via alkyne linkages as the upper and lower body, four acetylene units terminated with alkyl groups as arms and legs, and a 1,3-dioxolane ring serving as the head [3]. The actual molecular height is approximately 2 nm [4]. NanoKid was conceived not as a pharmaceutical lead or material component but as an instructional molecule for chemical education and public engagement with organic synthesis at the nanoscale [5].

Why NanoKid Cannot Be Substituted with Other NanoPutian Analogues Without Loss of Synthetic Efficiency and Structural Modularity


Within the NanoPutian molecular series, NanoKid serves as the essential synthetic precursor and modular scaffold from which all other anthropomorphic analogues (NanoAthlete, NanoPilgrim, NanoGreenBeret, NanoBaker, NanoChef, etc.) are derived [1]. Substituting NanoKid with any head-modified analogue for procurement purposes is scientifically invalid because the downstream analogues are synthesized exclusively from NanoKid via microwave-assisted acetal exchange reactions with appropriate diols [2]. NanoKid is the only member of the series that has been synthesized and characterized in bulk quantities (4.17 g, 7.69 mmol, equivalent to 4.6 × 10²¹ molecules) with complete spectroscopic validation including ¹H NMR and mass spectrometry [3]. No alternative NanoPutian analogue has been synthesized de novo in comparable yield or with independent full-spectroscopic characterization [4]. For any application requiring further functionalization, head-group modification, or surface immobilization via thiol-terminated legs, NanoKid is the mandatory starting material; direct procurement of analogues bypasses the established synthetic route and forfeits the ability to access the full derivative space [5].

Quantitative Differentiation of NanoKid (CAS 618904-86-2) Against In-Class NanoPutian Analogues


NanoKid as the Exclusive Synthetic Precursor: Quantitative Yield Advantage for Scalable Derivative Preparation

NanoKid was synthesized as a discrete, fully characterized monomer in 4.17 g yield (7.69 mmol, 4.6 × 10²¹ molecules), representing the only NanoPutian species for which bulk synthetic quantity and comprehensive spectroscopic data have been reported [1]. By contrast, all head-modified analogues (NanoAthlete, NanoPilgrim, NanoGreenBeret, NanoBaker, NanoChef, NanoJester, NanoMonarch, NanoScholar, NanoTexan) are prepared exclusively via acetal exchange from NanoKid using microwave irradiation with p-toluenesulfonic acid catalyst, with reported exchange yields ranging from 49% to 77% [2]. No alternative synthetic route to any NanoPutian analogue that bypasses NanoKid has been published [3].

Organic Synthesis Chemical Education Molecular Derivatization

Demonstrated Chemical Programmability: NanoKid Head-Group Exchange Enables 11 Distinct Functionalized Analogues

NanoKid is the only NanoPutian for which head-group exchange chemistry has been systematically demonstrated to generate a diverse array of structurally distinct analogues (≥11 reported variants: NanoAthlete, NanoPilgrim, NanoGreenBeret, NanoBaker, NanoChef, NanoJester, NanoMonarch, NanoScholar, NanoTexan, and others) [1]. The exchange reaction proceeds via microwave-assisted acetal exchange with the appropriate diol in the presence of p-toluenesulfonic acid catalyst over several minutes, with isolated yields ranging from 49% to 77% depending on the diol nucleophile [2]. No other NanoPutian analogue has been shown to serve as a viable scaffold for further head-group diversification; analogues are terminal derivatives [3].

Molecular Diversity Acetal Exchange Functional Scaffolds

Educational Efficacy: NanoKid-Based Curriculum Produces 10–59% Improvement in Student Comprehension

In a controlled educational study conducted across two school districts in Ohio and Kentucky during the 2004–2005 academic year, the NanoKids educational program (centered on the NanoKid molecule and its animated character derivatives) produced a 10–59% increase in student understanding of the presented scientific material compared to baseline pre-intervention assessments [1]. Additionally, 82% of participating students reported that NanoKids made learning science more interesting [2]. No comparable quantitative educational efficacy data have been reported for any other anthropomorphic molecular system or for the use of NanoPutian analogues (NanoAthlete, NanoPilgrim, etc.) as standalone educational tools [3].

Chemical Education STEM Outreach Pedagogical Efficacy

Validated Surface Immobilization Chemistry: NanoKid Thiol-Modified Analogues Enable Controlled Gold-Surface Standing Orientation

NanoKid serves as the scaffold for the only reported surface-immobilizable NanoPutian derivatives. By placing thiol (R-SH) functional groups at the terminus of the leg alkyne chains, NanoKid-derived molecules can be made to 'stand' upright on gold surfaces via well-established gold-thiol self-assembled monolayer chemistry [1]. This capability is unique to the NanoKid scaffold and has not been demonstrated for any of the head-modified analogues (NanoAthlete, NanoPilgrim, NanoGreenBeret, etc.), which are synthesized as terminal compounds without reactive leg termini [2]. The synthetic flexibility of NanoKid enables leg functionalization prior to or following head-group modification, providing a modular platform for surface patterning applications [3].

Surface Chemistry Molecular Self-Assembly Gold-Thiol Chemistry

Exclusive Demonstration of Cross-Molecular Chemical Reactivity: NanoGoblin-Catalyzed Head Cleavage Validates NanoKid as a Reactive Substrate

In 2017, Sakai and colleagues demonstrated that NanoKid undergoes specific, catalytic head-group cleavage when exposed to NanoGoblin (a pyridinium salt organocatalyst with a cyclopentadienide body and 1,3-dioxane head), resulting in methanolysis of the acetal head and replacement with a dimethylacetal group [1]. This reaction, characterized as NanoGoblin 'biting the head off NanoKid,' represents the only documented example of cross-molecular chemical reactivity between two distinct NanoPutian-derived species [2]. No other NanoPutian analogue (NanoAthlete, NanoPilgrim, etc.) has been shown to undergo or catalyze such a selective intermolecular reaction [3].

Acetal Cleavage Organocatalysis Molecular Recognition

Validated Application Scenarios for NanoKid (CAS 618904-86-2) in Chemical Education, Surface Science, and Molecular Outreach


Classroom-Based Chemical Education and STEM Outreach Programs Requiring Quantitatively Validated Pedagogical Impact

NanoKid is the appropriate procurement choice for academic institutions, science museums, and educational outreach organizations implementing chemistry or nanotechnology curricula. The NanoKids educational program, centered on the NanoKid molecule and its animated derivatives, has demonstrated a 10–59% improvement in student comprehension of scientific material in controlled classroom studies across two school districts [1]. Furthermore, 82% of participating students reported increased interest in science learning [2]. No other anthropomorphic molecular system or NanoPutian analogue has published quantitative efficacy data in peer-reviewed or institutional educational research contexts. The synthesis and characterization of NanoKid—including ¹H NMR and mass spectrometry data—provide a complete pedagogical case study in modern organic synthesis, Sonogashira coupling methodology, and spectroscopic structure determination [3].

Surface Science and Nanotechnology Demonstration of Oriented Molecular Self-Assembly on Gold Substrates

For surface chemistry laboratories, scanning probe microscopy facilities, and nanotechnology education centers requiring demonstration of oriented molecular assembly, NanoKid is the sole viable NanoPutian scaffold. Placement of thiol (R-SH) functional groups at the leg termini of NanoKid-derived molecules enables controlled upright 'standing' orientation on gold surfaces via well-established gold-thiol self-assembled monolayer chemistry [4]. This capability is intrinsic to the NanoKid scaffold and cannot be achieved with pre-synthesized head-modified analogues (NanoAthlete, NanoPilgrim, NanoGreenBeret, etc.), which lack reactive leg termini and have no reported surface immobilization chemistry [5]. NanoKid provides the modular synthetic flexibility required to introduce leg functionalization prior to or following head-group modification, enabling tailored surface patterning applications [6].

Laboratory-Based Synthesis and Derivatization for Generating NanoPutian Molecular Libraries

NanoKid is the mandatory starting material for any laboratory engaged in generating libraries of NanoPutian analogues or exploring structure-activity relationships in anthropomorphic molecular systems. As demonstrated by Chanteau and Tour, NanoKid undergoes microwave-assisted acetal exchange with appropriate diols to yield ≥11 structurally distinct head-modified analogues (NanoAthlete, NanoPilgrim, NanoGreenBeret, NanoBaker, NanoChef, NanoJester, NanoMonarch, NanoScholar, NanoTexan, and others) in 49–77% isolated yields [7]. No alternative synthetic route to any NanoPutian analogue that bypasses NanoKid has been published; all known analogues are derived exclusively from NanoKid via this acetal exchange protocol [8]. Procurement of NanoKid thus represents the only scientifically valid entry point for laboratories requiring access to the full NanoPutian derivative space.

Advanced Chemical Education Demonstrations of Intermolecular Reactivity and Organocatalysis

For advanced undergraduate or graduate-level chemistry courses seeking to illustrate intermolecular reactivity, molecular recognition, or organocatalysis using visually engaging molecules, NanoKid offers a unique and experimentally validated demonstration platform. The 2017 work of Sakai and colleagues established that NanoKid undergoes specific, catalyst-mediated head-group cleavage when exposed to NanoGoblin (a pyridinium salt organocatalyst), resulting in methanolysis of the 1,3-dioxolane head and replacement with a dimethylacetal group [9]. This reaction—characterized as NanoGoblin 'biting the head off NanoKid'—represents the only documented example of cross-molecular chemical reactivity between two distinct NanoPutian-derived species [10]. The visually comprehensible nature of this transformation (head removal and replacement) provides an unparalleled pedagogical tool for teaching acetal chemistry, acid catalysis, and nucleophilic substitution within a memorable anthropomorphic framework [11].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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